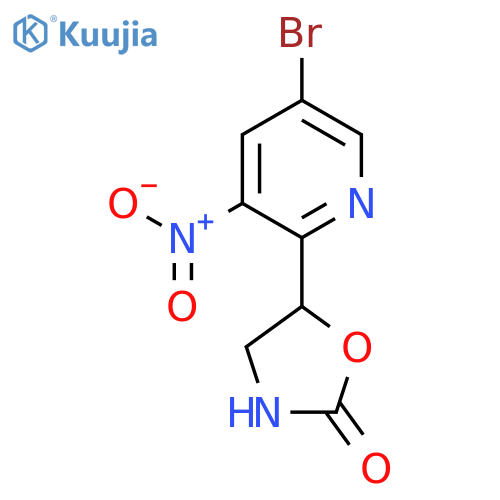

Cas no 2228538-23-4 (5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one)

2228538-23-4 structure

商品名:5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one

- EN300-1922697

- 2228538-23-4

-

- インチ: 1S/C8H6BrN3O4/c9-4-1-5(12(14)15)7(10-2-4)6-3-11-8(13)16-6/h1-2,6H,3H2,(H,11,13)

- InChIKey: MBZANKOUVIAUAF-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1)[N+](=O)[O-])C1CNC(=O)O1

計算された属性

- せいみつぶんしりょう: 286.95417g/mol

- どういたいしつりょう: 286.95417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 97Ų

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1922697-10.0g |

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |

2228538-23-4 | 10g |

$5590.0 | 2023-05-31 | ||

| Enamine | EN300-1922697-0.25g |

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |

2228538-23-4 | 0.25g |

$1196.0 | 2023-09-17 | ||

| Enamine | EN300-1922697-5.0g |

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |

2228538-23-4 | 5g |

$3770.0 | 2023-05-31 | ||

| Enamine | EN300-1922697-0.05g |

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |

2228538-23-4 | 0.05g |

$1091.0 | 2023-09-17 | ||

| Enamine | EN300-1922697-0.1g |

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |

2228538-23-4 | 0.1g |

$1144.0 | 2023-09-17 | ||

| Enamine | EN300-1922697-1.0g |

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |

2228538-23-4 | 1g |

$1299.0 | 2023-05-31 | ||

| Enamine | EN300-1922697-2.5g |

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |

2228538-23-4 | 2.5g |

$2548.0 | 2023-09-17 | ||

| Enamine | EN300-1922697-0.5g |

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |

2228538-23-4 | 0.5g |

$1247.0 | 2023-09-17 | ||

| Enamine | EN300-1922697-10g |

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |

2228538-23-4 | 10g |

$5590.0 | 2023-09-17 | ||

| Enamine | EN300-1922697-1g |

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one |

2228538-23-4 | 1g |

$1299.0 | 2023-09-17 |

5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

2228538-23-4 (5-(5-bromo-3-nitropyridin-2-yl)-1,3-oxazolidin-2-one) 関連製品

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量